molecular formula C7H8O2 B1294781 4-methylbenzene-1,3-diol CAS No. 496-73-1

4-methylbenzene-1,3-diol

Cat. No.: B1294781
CAS No.: 496-73-1
M. Wt: 124.14 g/mol
InChI Key: FNYDIAAMUCQQDE-UHFFFAOYSA-N
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Description

4-methylbenzene-1,3-diol, also known as 4-methyl-1,3-benzenediol, is an organic compound with the molecular formula C7H8O2. It is a derivative of resorcinol, where a methyl group replaces one of the hydrogen atoms on the benzene ring. This structural modification imparts distinctive properties to the compound, making it useful in various applications .

Mechanism of Action

Target of Action

4-Methylresorcinol is a phenolic compound that has been shown to have a broad spectrum of antimicrobial activity . It is an inhibitor of 3-hydroxybenzoic acid, a key metabolic intermediate in the biosynthesis of aromatic amino acids and lignin .

Mode of Action

It is known to inhibit the enzyme tyrosine ammonia lyase, which converts tyrosine to 3-hydroxybenzoic acid . This inhibition disrupts the biosynthesis of aromatic amino acids and lignin, affecting the growth and development of microorganisms.

Biochemical Pathways

4-Methylresorcinol affects the biochemical pathways involved in the biosynthesis of aromatic amino acids and lignin . It has been found that cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds . These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .

Pharmacokinetics

Its molecular weight is 12414 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of the enzyme tyrosine ammonia lyase by 4-Methylresorcinol disrupts the biosynthesis of aromatic amino acids and lignin . This disruption can affect the growth and development of microorganisms, demonstrating the compound’s antimicrobial activity .

Action Environment

The action of 4-Methylresorcinol can be influenced by various environmental factors. For instance, temperature can affect the phase change data of the compound . .

Biochemical Analysis

Biochemical Properties

4-Methylresorcinol plays a significant role in biochemical reactions due to its reactive hydroxyl groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the synthesis of antiseptic and antifungal medications, indicating its interaction with microbial enzymes. The hydroxyl groups in 4-Methylresorcinol allow it to undergo various chemical transformations, making it a versatile compound in biochemical processes .

Cellular Effects

4-Methylresorcinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In dermatological applications, it has been shown to affect pigment molecules, thereby influencing skin pigmentation. This suggests that 4-Methylresorcinol can modulate gene expression related to melanin production. Additionally, its antifungal properties indicate that it can disrupt fungal cell metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, 4-Methylresorcinol exerts its effects through binding interactions with biomolecules. Its hydroxyl groups can form hydrogen bonds with enzymes and proteins, leading to enzyme inhibition or activation. For example, in antifungal applications, 4-Methylresorcinol may inhibit fungal enzymes, disrupting their metabolic processes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylresorcinol can change over time. The compound is relatively stable under heat, with high boiling and melting points, indicating its stability in various formulations. Its reactivity due to the hydroxyl groups means it can undergo degradation over time, especially in the presence of light and oxygen. Long-term studies have shown that 4-Methylresorcinol can have sustained effects on cellular function, particularly in dermatological applications .

Dosage Effects in Animal Models

The effects of 4-Methylresorcinol vary with different dosages in animal models. At low doses, it can effectively inhibit microbial growth without causing significant toxicity. At high doses, 4-Methylresorcinol can be toxic, necessitating careful management in industrial and pharmaceutical applications. Studies have shown that high concentrations can lead to adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

4-Methylresorcinol is involved in various metabolic pathways. It can be hydroxylated to form 5-hydroxy-2-methylmuconic semialdehyde, a ring-cleavage product. This intermediate can further degrade into 2-methyl-4-oxalocrotonate, indicating its role in the degradation of aromatic compounds. The compound interacts with enzymes such as hydroxylases and dehydrogenases, which facilitate its transformation and degradation .

Transport and Distribution

Within cells and tissues, 4-Methylresorcinol is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and organic solvents allows it to diffuse across cell membranes easily. Once inside the cell, it can localize to various compartments, depending on its interactions with cellular proteins. This distribution is crucial for its effectiveness in pharmaceutical and cosmetic applications .

Subcellular Localization

4-Methylresorcinol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, in skin cells, 4-Methylresorcinol may localize to melanosomes, where it interacts with pigment molecules to influence melanin production. This localization is essential for its role in skin lightening products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the methylation of resorcinol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylcatechol. This process involves the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-methylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Methylresorcinol: Similar to 4-methylbenzene-1,3-diol but with the methyl group attached to the second position on the benzene ring.

Uniqueness: this compound’s unique properties, such as its higher boiling and melting points, make it more stable under heat compared to its analogs. Its specific reactivity due to the position of the methyl group also allows for distinct applications in various fields .

Properties

IUPAC Name

4-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDIAAMUCQQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060092
Record name 1,3-Benzenediol, 4-methyl-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-73-1
Record name 4-Methylresorcinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 4-methyl-
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Record name 1,3-Benzenediol, 4-methyl-
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Record name 1,3-Benzenediol, 4-methyl-
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Record name 4-methylresorcinol
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Synthesis routes and methods I

Procedure details

2,4-Dihyroxybenzaldehyde (33.97 gm, 0.246 mol) (recrystallized from toluene) was dissolved in spectroscopic grade 2-propanol (3 L) in a round bottom flask fitted with a gas inlet and a bubbler outlet. 10% Palladium on carbon (1.35 gm) was added followed by phosphoric acid (3mL) and the mixture was sparaged with nitrogen. The nitrogen flow was switched to hydrogen and the mixture was rapidly stirred with ice cooling. After 3 hours hydrogen uptake was complete and the catalyst was removed by filtration. The filtrate was stripped down to 200 mL and 200 mL of ethyl acetate was added. The solution was washed with 4×200 mL of water and the combined water extracts back-extracted with ethyl acetate. These organic extracts were water washed and the combined organic layers dried over sodium sulfate and stripped down to afford the product as a colorless crystalline solid (29.95 gm, 98%). M.p.: 106° C. (Lit. 106°-107° C. [J. C. Bell, W. Bridge, and A. Robertson, J. Chem. Soc., 1542-45 (1937)]). NMR (DMSO-d6): δ 1.961 (s, Me), 6.076 (dd, H-6, J[5,6]=8 hz, J[2,6]=2 hz), 6.231 (d, H-2), 6.760 (d, H-5) 8.867 (s, OH), an 9.008 (s, OH).
Quantity
33.97 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.35 g
Type
catalyst
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

The starting material 2,4-dihydroxytoluene was prepared by adding boron tribromide (3.1 ml, 3.2 mmol) to a solution of 2,4-dimethoxytoluene (1 g, 6.5 mmol) in pentane (10 ml) at −70° C. The reaction mixture was allowed to warm to ambient temperature and the mixture stirred for a further 2 hours. Ice water and ethyl acetate were then added and the aqueous layer basified to pH9.5 with 2M aqueous sodium hydroxide solution. After stirring for 10 minutes, the organic layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic extract was washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with methylene chloride/ethyl acetate (9/1) to give 2,4-dihydroxytoluene (759 mg, 94%) as a white solid.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

2,4-Dihydroxybenzaldehyde (33.97 gm, 0.246 mol) (recrystallized from toluene) was dissolved in spectroscopic grade 2-propanol (3 L) in a round bottom flask fitted with a gas inlet and a bubbler outlet. 10% Palladium on carbon (1.35 gm) was added followed by phosphoric acid (3 mL) and the mixture was sparged with nitrogen. The nitrogen flow was switched to hydrogen and the mixture was rapidly stirred with ice cooling. After 3 hours hydrogen uptake was complete and the catalyst was removed by filtration. The filtrate was stripped down to 200 mL and 200 mL of ethyl acetate was added. The solution was washed with 4×200 mL of water and the combined water extracts back-extracted with ethyl acetate. These organic extracts were water washed and the combined organic layers dried over sodium sulfate and striped down to afford the product as a colorless crystalline solid (29.95 gm, 98%). M.p.: 106° C. (Lit. 106°-107° C. [J. C. Bell, W. Bridge, and A. Robertson, J. Chem. Soc., 1542-45 (1937)]).
Quantity
33.97 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylbenzene-1,3-diol
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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